molecular formula C18H27N7O B11134573 N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B11134573
M. Wt: 357.5 g/mol
InChI Key: TUNANFRWQCJMEM-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetraazolo[1,5-b]pyridazin ring system, which is fused with a piperidinecarboxamide moiety. The cyclooctyl group attached to the nitrogen atom further enhances its structural complexity. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves multiple steps. One of the key steps is the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to its specific structural features, such as the cyclooctyl group and the tetraazolo[1,5-b]pyridazin ring system

Properties

Molecular Formula

C18H27N7O

Molecular Weight

357.5 g/mol

IUPAC Name

N-cyclooctyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H27N7O/c26-18(19-15-8-4-2-1-3-5-9-15)14-7-6-12-24(13-14)17-11-10-16-20-22-23-25(16)21-17/h10-11,14-15H,1-9,12-13H2,(H,19,26)

InChI Key

TUNANFRWQCJMEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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